molecular formula C25H25N5O3 B2942410 3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921783-61-1

3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2942410
CAS RN: 921783-61-1
M. Wt: 443.507
InChI Key: AARDNCMKXNDLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class .


Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds, has been described in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For instance, phenylpiperazine is a clear colourless to yellow liquid with a density of 1.028g/cm^3 .

Scientific Research Applications

Synthesis and Structural Analogues

Pyrrolo[3,2-d]pyrimidine derivatives are known for their versatile synthetic pathways and structural diversity. A notable method involves reactions of cyclic oxalyl compounds, yielding functionalized 1H-pyrimidines. This synthetic approach can be adapted to produce a wide range of pyrimidine derivatives with potential bioactive properties (B. Altural et al., 1989). Additionally, synthesis strategies that incorporate arylpiperazine moieties into pyrrolopyrimidine frameworks have been explored for their affinity towards various biological targets, suggesting the potential for designing selective ligands (E. Patanè et al., 2005).

Potential Biological Applications

Pyrrolo[3,2-d]pyrimidine compounds have been studied for their biological activities, particularly as ligands for adrenoceptors and serotonin receptors. For instance, derivatives synthesized as structural analogues to known adrenoceptor ligands have shown significant binding profiles, indicating their potential as therapeutic agents (E. Patanè et al., 2005). Moreover, certain pyrimido benzofuran and benzothiophene derivatives have demonstrated good to excellent affinities for α1-adrenoceptors, suggesting their utility in designing receptor-specific drugs (G. Romeo et al., 1993).

Chemical and Physical Properties

The study of 1-hydroxypiperazine-2,5-diones has provided insights into the spectroscopic properties of related cyclic diones, which could be relevant for understanding the physicochemical characteristics of pyrrolo[3,2-d]pyrimidine derivatives (M. Akiyama et al., 1989).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. For instance, 1-Phenylpiperazine is toxic, its oral LD50 in rats is 210 mg/kg .

Future Directions

The future directions in the research and development of such compounds could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-27-17-20(23(31)29-14-12-28(13-15-29)19-10-6-3-7-11-19)21-22(27)24(32)30(25(33)26-21)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARDNCMKXNDLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.